DL-threo-4-Fluoroglutamic acid

Vue d'ensemble

Description

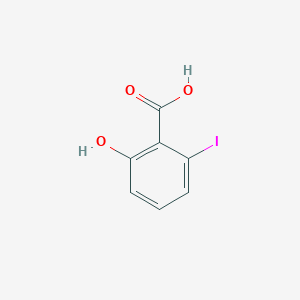

DL-threo-4-Fluoroglutamic acid, also known as 4F-Glutamate, is an analog of glutamic acid. It is a specialty product used for proteomics research applications . It is also known as D-Glutamic acid, 4-fluoro-, (4R)-rel- (9CI) .

Molecular Structure Analysis

The molecular formula of this compound is C5H8FNO4 . It has an average mass of 165.120 Da and a monoisotopic mass of 165.043732 Da .Chemical Reactions Analysis

The degradation of 4-fluoroglutamate has been examined in cell-free extracts of Streptomyces cattleya and Proteus mirabilis . It was observed that equimolar concentrations of fluoride ion and ammonia were generated . The activity was located in the soluble fraction of cell extracts .Applications De Recherche Scientifique

Inhibition of Folylpolyglutamate Synthetase

DL-threo-4-Fluoroglutamic acid is a concentration-dependent inhibitor of folylpolyglutamate synthetase, an enzyme crucial in polyglutamylation of tetrahydrofolate and methotrexate. This inhibition is due to its ability to act as an alternate substrate, leading to "leaky" chain termination in polyglutamate synthesis (McGuire & Coward, 1985).

Impact on Folate and Methotrexate Analogues

This compound has been shown to impact the biological activity of folic acid and methotrexate analogues. These compounds, when modified with 4-fluoroglutamic acid and 3,3-difluoroglutamic acid, exhibit altered polyglutamylation activity, which is significant in cancer treatment research (Hart et al., 1996).

Interaction with Glutamate Decarboxylase

The compound has been studied for its interaction with glutamate decarboxylase from Escherichia coli. Both the L-threo and L-erythro isomers of 3-fluoroglutamate, closely related to this compound, have been substrates for this enzyme, demonstrating the compound's potential in biochemical research (Vidal-Cros, Gaudry, & Marquet, 1985).

Methodology for Separation of Stereoisomers

Research has been conducted on the separation of 4-fluoroglutamic acid stereoisomers, which is crucial for its application in scientific research. This involves fractional crystallization of suitable derivatives, providing insights into the compound's physical and chemical properties (Tolman, Vlasáková, & Živný, 1985).

Inhibition of Adenylosuccinate Lyase

DL-threo-beta-Fluoroaspartate, a related compound, has been studied for its inhibition of adenylosuccinate lyase, an enzyme involved in purine biosynthesis. This research provides insights into potential applications of this compound in enzymatic inhibition (Casey, Abeles, & Lowenstein, 1986).

Bacterial Defluorination

The compound has been studied in the context of bacterial defluorination, demonstrating its biodegradability and interaction with microorganisms, which is significant for understanding its environmental impact and applications in biotechnology (Donnelly & Murphy, 2007).

Enzymatic Synthesis of Stereoisomers

Research on the enzymatic synthesis of L-erythro- and L-threo-4-fluoroglutamic acids explores the compound's potential in stereochemistry and enzymology (Kokuryo et al., 1996).

Mécanisme D'action

Target of Action

DL-threo-4-Fluoroglutamic acid primarily targets the process of polyglutamylation . This biochemical process involves the addition of glutamate residues to a protein, and it plays a crucial role in the function of the targeted protein. The compound acts as an effective, concentration-dependent inhibitor of polyglutamylation of both tetrahydrofolate and methotrexate .

Mode of Action

This compound interacts with its targets by acting as an alternate substrate . It is incorporated into the polyglutamylation process slightly less effectively than L-glutamate . This incorporation disrupts the normal functioning of the process, leading to changes in the activity of the targeted proteins.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polyglutamylation of tetrahydrofolate and methotrexate . By inhibiting this process, the compound can disrupt the function of these molecules and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the disruption of normal protein function due to inhibited polyglutamylation . This can lead to changes in various cellular processes that depend on the function of the targeted proteins.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, certain bacteria can degrade the L-isomer of 4-fluoroglutamate, potentially affecting the availability and action of the compound . Additionally, factors such as pH, temperature, and the presence of other molecules could also influence the compound’s action.

Safety and Hazards

When handling DL-threo-4-Fluoroglutamic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Orientations Futures

DL-threo-4-Fluoroglutamic acid is used in proteomics research applications . It is also of biological interest as the individual stereoisomers of this compound have been employed as inhibitors of glutamate decarboxylase and in the preparation of fluorinated derivatives of the anti-cancer compound methotrexate . The future directions of this compound could involve further exploration of these applications.

Propriétés

IUPAC Name |

(2S,4S)-2-amino-4-fluoropentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO4/c6-2(4(8)9)1-3(7)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSHPWJJSVEEAX-HRFVKAFMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50919779 | |

| Record name | (4S)-4-Fluoro-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

91383-48-1 | |

| Record name | (4S)-4-Fluoro-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50919779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-3-ol](/img/structure/B3043649.png)

![1-(3'-Methoxy[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B3043651.png)

![7-Hydroxypyrazolo[1,5-A]pyrimidine-6-carbonitrile](/img/structure/B3043658.png)